2-(4,4-Dimethyl-1-piperidinyl)benzaldehyde
Description
Contextualization within Benzaldehyde (B42025) Derivatives
Benzaldehyde and its derivatives are fundamental building blocks in organic chemistry, serving as precursors for a vast array of more complex molecules, from pharmaceuticals to polymers. chemicalbook.com The aldehyde functional group is a primary site of reactivity, readily undergoing nucleophilic addition, condensation reactions, and oxidation to the corresponding benzoic acid. chemicalbook.com
The substitution on the benzene (B151609) ring profoundly influences the reactivity of the aldehyde. In the case of 2-(4,4-Dimethyl-1-piperidinyl)benzaldehyde, the piperidine (B6355638) ring is connected to the aromatic system via its nitrogen atom at the ortho-position. This tertiary amine acts as a powerful electron-donating group through resonance, which increases the electron density of the aromatic ring and subsequently reduces the electrophilicity of the aldehyde's carbonyl carbon. This deactivation makes it less susceptible to nucleophilic attack compared to unsubstituted benzaldehyde. sciforum.net
Furthermore, the bulky 4,4-dimethylpiperidine (B184581) group exerts a significant steric hindrance around the aldehyde functionality. This steric crowding can impede the approach of reagents, influencing the stereochemical outcome of reactions or preventing them altogether. This is a common consideration in the chemistry of ortho-substituted benzaldehydes. For instance, the reactivity of 2-aminobenzaldehyde, a related primary amine, is well-studied; it is known to be unstable and prone to self-condensation reactions to form quinolines and other heterocyclic structures through processes like the Friedländer synthesis. chemicalbook.comwikipedia.org By analogy, the tertiary amine structure of the target compound would prevent such self-condensation but would still heavily influence intramolecular cyclization possibilities with appropriate reaction partners.
Interactive Table 1: Physicochemical Properties of Benzaldehyde and Related Compounds
| Compound Name | Formula | Molecular Weight ( g/mol ) | Form | Melting Point (°C) | Boiling Point (°C) |
| Benzaldehyde | C₇H₆O | 106.12 | Liquid | -26 | 178.1 |
| 2,4-Dimethylbenzaldehyde | C₉H₁₀O | 134.18 | Liquid | -9 | 221 |
| 4-(1-Piperidinyl)benzaldehyde | C₁₂H₁₅NO | 189.25 | Solid | 61-64 | N/A |
| Cuminaldehyde | C₁₀H₁₂O | 148.20 | Liquid | - | 235-236 |
Note: Data sourced from various chemical databases. sigmaaldrich.comnih.govmerckmillipore.com
Significance of Substituted Piperidine Moieties in Complex Organic Structures
The piperidine ring is a ubiquitous structural motif in natural products and synthetic pharmaceuticals, making it a "privileged scaffold" in medicinal chemistry. nih.govkcl.ac.uk Its presence in a molecule can significantly influence properties such as solubility, lipophilicity, and the ability to interact with biological targets. The development of methods for synthesizing substituted piperidines is, therefore, a crucial task in modern organic chemistry. nih.gov
The substitution pattern on the piperidine ring is critical to its function. In this compound, the key feature is the gem-dimethyl group at the C-4 position. This substitution pattern has two major consequences:
Conformational Restriction: The two methyl groups at the same carbon atom restrict the ring's conformational flexibility. This "locking" effect can be advantageous in drug design, as it reduces the entropic penalty upon binding to a receptor, potentially leading to higher affinity.
Increased Lipophilicity: The addition of the two methyl groups increases the molecule's nonpolar character, which can enhance its ability to cross cell membranes.
Synthetic routes to access substituted piperidines are diverse and include the hydrogenation of corresponding pyridine (B92270) precursors, intramolecular cyclization reactions, and multicomponent reactions. nih.gov The synthesis of N-substituted piperidones, which are valuable intermediates, can be achieved through methods like the aza-Michael reaction. kcl.ac.uk
Overview of Contemporary Research Trajectories for Related Heterocyclic Aldehyde Entities
Heterocyclic aldehydes are a class of compounds that are attracting significant research interest due to their utility as versatile building blocks for constructing complex molecular architectures. researchgate.net Current research trends focus on leveraging these compounds in novel synthetic methodologies, particularly in catalysis and multicomponent reactions.
One major area of research is the use of heterocyclic aldehydes in one-pot reactions that can rapidly generate molecular complexity from simple starting materials. For example, the Ugi–Smiles reaction, a powerful multicomponent coupling, has been successfully applied to furan- and thiophene-based aldehydes to create diverse N-arylamide products. sigmaaldrich.com This suggests a potential avenue of exploration for this compound, where the aldehyde could serve as a component in similar multicomponent strategies.
Furthermore, the synthesis of fused heterocyclic systems is a prominent goal in organic chemistry. sigmaaldrich.com The reactivity of ortho-amino-substituted aldehydes, such as 2-aminobenzaldehyde, is frequently exploited for this purpose. These compounds are key reactants in the synthesis of quinolines, quinazolinones, and other fused N-heterocycles through condensation and cyclization cascades. acs.orgresearchgate.net While the tertiary amine in this compound prevents direct participation in reactions requiring an N-H bond, its electronic and steric properties could be harnessed in novel cyclization strategies to forge new heterocyclic frameworks. The development of green and sustainable synthetic methods for these scaffolds is also a leading area of interest. sigmaaldrich.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H19NO |
|---|---|
Molecular Weight |
217.31 g/mol |
IUPAC Name |
2-(4,4-dimethylpiperidin-1-yl)benzaldehyde |
InChI |
InChI=1S/C14H19NO/c1-14(2)7-9-15(10-8-14)13-6-4-3-5-12(13)11-16/h3-6,11H,7-10H2,1-2H3 |
InChI Key |
UVPPHVWWVWCGTF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCN(CC1)C2=CC=CC=C2C=O)C |
Origin of Product |
United States |
Synthetic Methodologies for 2 4,4 Dimethyl 1 Piperidinyl Benzaldehyde and Analogous Structures
Strategies for Carbon-Nitrogen Bond Formation at the Aromatic Ring
The creation of the crucial C-N bond between the piperidine (B6355638) ring and the benzaldehyde (B42025) moiety is a key step in the synthesis of the target compound. This is typically achieved through nucleophilic aromatic substitution, a cornerstone of aromatic chemistry, or through more complex multicomponent reactions that build the scaffold in a single step.
Nucleophilic aromatic substitution (SNAr) is a primary method for forging the bond between an aromatic ring and a nucleophile, such as a secondary amine like 4,4-dimethylpiperidine (B184581). byjus.comscribd.com This reaction is distinct from SN1 and SN2 mechanisms and proceeds via an addition-elimination pathway. chemistrysteps.comyoutube.com The reaction requires an aromatic ring that is "activated" by the presence of at least one strong electron-withdrawing group (EWG) positioned ortho or para to a suitable leaving group (typically a halogen). chemistrysteps.comlibretexts.org In the case of 2-(4,4-Dimethyl-1-piperidinyl)benzaldehyde, the aldehyde group (-CHO) serves as the necessary EWG, activating the ortho-positioned halogen for substitution.
The mechanism begins with the nucleophilic attack of the piperidine nitrogen on the carbon atom bearing the leaving group. libretexts.org This forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. scribd.comlibretexts.org The negative charge is delocalized across the aromatic ring and, crucially, onto the oxygen atom of the activating aldehyde group. In the final step, the leaving group is expelled, and the aromaticity of the ring is restored. chemistrysteps.com
A typical synthesis involves heating an activated halobenzaldehyde, such as 2-fluorobenzaldehyde (B47322) or 2-chlorobenzaldehyde, with 4,4-dimethylpiperidine in the presence of a base and a polar aprotic solvent. For instance, a reported synthesis of 4-piperidinyl-benzaldehyde involves reacting piperidine with 4-fluorobenzaldehyde (B137897) using potassium carbonate as the base in dimethylformamide (DMF) at elevated temperatures. nih.gov A similar approach can be applied for the synthesis of the 2-substituted isomer. The choice of solvent is critical, with polar aprotic solvents like DMSO or DMF being effective at solvating the cation of the base without hindering the nucleophile. walisongo.ac.id
Table 1: Representative Conditions for SNAr Synthesis of Piperidinyl Benzaldehydes
| Reactants | Base | Solvent | Temperature | Outcome | Reference |
|---|---|---|---|---|---|
| 4-Fluorobenzaldehyde, Piperidine | K₂CO₃ | DMF | 90 °C | Formation of 4-piperidinyl-benzaldehyde | nih.gov |
| 4-Fluorobenzaldehyde, 4-Methoxyphenol | K₂CO₃ | DMSO | 140 °C | Formation of 4-aryloxybenzaldehyde | walisongo.ac.id |
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all starting materials, offer an efficient alternative for constructing complex molecular scaffolds. nih.govresearchgate.net The Ugi and Passerini reactions are prominent examples of isocyanide-based MCRs that can be adapted to generate structures related to the piperidine-benzaldehyde framework. nih.gov
The Ugi four-component reaction (U-4CR) typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. wikipedia.org The reaction proceeds through the formation of an imine from the aldehyde and amine, which is then activated by the carboxylic acid. wikipedia.org Nucleophilic attack by the isocyanide, followed by an intramolecular acyl transfer (the Mumm rearrangement), yields a characteristic α-acylamino-amide product. wikipedia.org By choosing benzaldehyde as the aldehyde component and piperidine as the amine, this reaction can be used to rapidly generate diverse libraries of piperidine-containing molecules. nih.govmdpi.com While the direct product is not this compound, subsequent chemical transformations could potentially yield the desired scaffold. The reaction is often performed in polar solvents like methanol (B129727) and is known for its high atom economy. wikipedia.orgorgsyn.org
The Passerini three-component reaction (P-3CR) is one of the oldest MCRs, combining an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy amide. wikipedia.orgorganic-chemistry.org The reaction is thought to proceed through a concerted, non-ionic mechanism, particularly in aprotic solvents at high concentrations. organic-chemistry.orgrsc.org While it does not directly incorporate an external amine like piperidine, variations of the Passerini reaction or its use in combination with other synthetic steps could lead to the desired class of compounds. acs.org For example, a benzaldehyde derivative could be used as the carbonyl component to introduce the core aromatic structure. researchgate.net
Derivatization and Functional Group Interconversions of the Core Scaffold
Once the this compound core is synthesized, its functional groups can be further modified to create a range of derivatives.
The aldehyde group is a versatile functional handle for a wide array of chemical transformations. One of the most common reactions is condensation with primary amines or their derivatives to form imines (Schiff bases). For example, reacting the aldehyde with thiosemicarbazides yields thiosemicarbazones, a class of compounds investigated for various biological activities. nih.gov This reaction involves the nucleophilic attack of the amine on the aldehyde carbonyl, followed by dehydration to form the C=N double bond. This method allows for the facile introduction of diverse substituents onto the core scaffold, enabling the exploration of structure-activity relationships. nih.gov
Functionalizing the pre-existing piperidine ring offers another avenue for structural diversification. researchgate.net While the 4,4-dimethyl substitution pattern of the target compound precludes certain reactions at that position, other sites on the piperidine ring can be targeted. Modern methods, such as rhodium-catalyzed C-H insertion reactions, allow for the site-selective functionalization of piperidine rings. researchgate.netnih.gov The position of functionalization (e.g., C2, C3, or C4) can be controlled by the choice of catalyst and the nature of the protecting group on the piperidine nitrogen. researchgate.netnih.gov For example, N-Boc-piperidine can be functionalized at the C2 position using specific rhodium catalysts. nih.gov These advanced techniques provide a powerful tool for creating novel and complex piperidine derivatives that would be difficult to access through traditional ring construction methods. science.gov
Stereoselective Synthetic Approaches to Substituted Piperidine Derivatives
The synthesis of chiral, non-racemic piperidine derivatives is of significant interest due to their prevalence in pharmaceuticals. nih.govnih.gov Numerous stereoselective strategies have been developed to control the absolute stereochemistry of substituents on the piperidine ring. nih.gov These methods often involve asymmetric catalysis.
One innovative approach is the Rh-catalyzed asymmetric reductive Heck reaction, which couples arylboronic acids with pyridine (B92270) derivatives to produce enantioenriched 3-substituted piperidines in a three-step sequence. nih.govsnnu.edu.cn Another strategy involves the catalytic asymmetric deprotonation of N-Boc pyrrolidine, followed by aldehyde trapping and a ring expansion to yield chiral β-hydroxy piperidines. acs.org
Chemo-enzymatic methods have also emerged as powerful tools. A one-pot cascade using an amine oxidase and an ene-imine reductase can convert N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines. nih.gov Furthermore, gold-catalyzed cyclization of N-homopropargyl amides provides a modular and highly diastereoselective route to substituted piperidin-4-ols. nih.gov These stereoselective methods are crucial for preparing specific isomers of piperidine-containing compounds for pharmacological and other scientific investigations. rsc.orgrsc.org
Table 2: Overview of Stereoselective Syntheses for Piperidine Derivatives
| Method | Key Transformation | Catalyst/Reagent | Product Type | Reference |
|---|---|---|---|---|
| Asymmetric Reductive Heck | Rh-catalyzed carbometalation | Rhodium complex | Enantioenriched 3-substituted piperidines | nih.govsnnu.edu.cn |
| Chemo-enzymatic Cascade | Amine oxidase/Ene-imine reductase | Enzymes (6-HDNO, EneIRED) | Stereo-defined 3- and 3,4-substituted piperidines | nih.gov |
| Gold-Catalyzed Cyclization | Cyclization/Reduction/Ferrier rearrangement | Gold catalyst, Catecholborane | Substituted piperidin-4-ols | nih.gov |
Chemical Reactivity and Reaction Mechanisms of 2 4,4 Dimethyl 1 Piperidinyl Benzaldehyde
Reactivity Profile of the Benzaldehyde (B42025) Moiety
The benzaldehyde portion of the molecule contains an aldehyde functional group, which is characterized by a polarized carbonyl (C=O) bond. The carbonyl carbon is electrophilic and serves as the primary site for nucleophilic attack.
Condensation reactions are a cornerstone of the reactivity of aldehydes, involving an initial nucleophilic addition to the carbonyl group followed by a dehydration step. These reactions are fundamental for forming new carbon-carbon and carbon-nitrogen bonds.
The Knoevenagel condensation is a modification of the aldol condensation where an aldehyde or ketone reacts with an active methylene (B1212753) compound in the presence of a basic catalyst to form a new carbon-carbon double bond. wikipedia.org The catalyst is typically a weak base, such as an amine like piperidine (B6355638). tandfonline.com
Mechanistic Considerations of Iminium Ion Formation and Enolate Attack
In the context of catalysis by a secondary amine like piperidine, the Knoevenagel condensation proceeds through a well-established iminium ion pathway rather than by direct activation of the active methylene compound. tandfonline.com
Enolate Attack: Concurrently, the amine catalyst or another base in the medium (such as the hydroxide ion eliminated during iminium formation) deprotonates the active methylene compound (e.g., malonic ester, cyanoacetic acid). nih.govpurechemistry.org This creates a resonance-stabilized carbanion, known as an enolate. masterorganicchemistry.com This enolate is a potent nucleophile that attacks the electrophilic carbon of the iminium ion, forming a new carbon-carbon bond and a new intermediate. nih.govresearchgate.net
Catalyst Regeneration: The final step involves the elimination of the amine catalyst from this intermediate, which regenerates the catalyst and forms the final α,β-unsaturated product. nih.gov
| Step | Description | Key Intermediates |
|---|---|---|
| 1 | Nucleophilic attack of piperidine on the aldehyde carbonyl. | Carbinolamine |
| 2 | Dehydration of the carbinolamine to form an iminium ion. | Iminium ion |
| 3 | Deprotonation of the active methylene compound by a base. | Enolate ion |
| 4 | Nucleophilic attack of the enolate on the iminium ion. | Adduct Intermediate |
| 5 | Elimination of the piperidine catalyst to yield the final product. | α,β-unsaturated compound |
Schiff bases (or imines) are compounds containing a carbon-nitrogen double bond (C=N). They are typically formed through the condensation reaction between a primary amine and an aldehyde or ketone. nih.gov Benzaldehyde and its derivatives readily undergo this reaction. researchgate.net The mechanism involves the nucleophilic addition of the primary amine to the carbonyl carbon, forming a carbinolamine intermediate. This is followed by acid-catalyzed dehydration, which results in the formation of the C=N double bond of the Schiff base. researchgate.netiosrjournals.org While the 2-(4,4-Dimethyl-1-piperidinyl) group is a tertiary amine and cannot form a stable Schiff base itself, the benzaldehyde moiety of the molecule can react with external primary amines to form a variety of Schiff base products.
Umpolung, a German term for "polarity inversion," describes the synthetic strategy of reversing the normal polarity of a functional group. acs.org The aldehyde carbon is naturally electrophilic. Umpolung strategies make it nucleophilic, turning it into an acyl anion equivalent. nih.govtubitak.gov.tr
A prominent method for achieving umpolung in aldehydes is through N-Heterocyclic Carbene (NHC) catalysis. acs.org The mechanism proceeds as follows:
The nucleophilic NHC attacks the aldehyde's carbonyl carbon.
This addition leads to the formation of a tetrahedral intermediate which, after a proton transfer, becomes the Breslow intermediate . researchgate.net
The Breslow intermediate is an enol-type species where the original carbonyl carbon is now nucleophilic and can attack a range of electrophiles, such as aldehydes, enones, or imines. nih.gov
After the C-C bond formation, the catalyst is expelled, regenerating the NHC and yielding the final product.
This catalytic cycle effectively transforms the benzaldehyde from an electrophile into a nucleophilic acyl anion synthon, enabling a variety of bond formations that are otherwise challenging.
| Step | Description | Key Species |
|---|---|---|
| 1 | Nucleophilic attack of NHC on the aldehyde. | NHC-aldehyde adduct |
| 2 | Proton transfer to form the Breslow intermediate. | Breslow Intermediate (Acyl Anion Equivalent) |
| 3 | Nucleophilic attack on an electrophile. | New C-C bond formed intermediate |
| 4 | Elimination and regeneration of the NHC catalyst. | Final Product + NHC |
Condensation Reactions Involving the Aldehyde Carbonyl
Reactivity of the Piperidine Moiety
The 4,4-dimethyl-1-piperidinyl group is a tertiary amine that confers basic and nucleophilic properties to the molecule. Its most significant role in the context of reactivity is its potential to act as an organocatalyst.
Organocatalysis refers to the use of small organic molecules to accelerate chemical reactions. The piperidine scaffold is a classic and highly effective organocatalyst for a multitude of carbon-carbon bond-forming reactions. tandfonline.comnih.gov Although the piperidine in 2-(4,4-Dimethyl-1-piperidinyl)benzaldehyde is tertiary, the fundamental principles of amine catalysis are relevant, particularly when considering the catalytic activity of its secondary amine analogue (piperidine itself) or other related amine structures.
Secondary amines like piperidine catalyze reactions by activating carbonyl compounds through two primary pathways:
Iminium Ion Activation: As seen in the Knoevenagel condensation, reaction with an aldehyde forms a transient, highly electrophilic iminium ion, which is more susceptible to attack by weak nucleophiles.
Enamine Activation: Reaction with a ketone or aldehyde bearing an α-hydrogen can form a nucleophilic enamine. This enamine can then participate in reactions such as Michael additions or α-alkylation.
The presence of the piperidine moiety within the structure of this compound suggests that the molecule itself or structurally similar compounds could possess inherent catalytic activity or be used as precursors for organocatalysts in reactions like aldol additions, Knoevenagel condensations, and Michael additions. nih.govresearchgate.net The field of organocatalysis is crucial for the asymmetric synthesis of complex molecules. nih.gov
Nucleophilic Properties of the Tertiary Amine Nitrogen
The tertiary amine nitrogen within the 4,4-dimethylpiperidine (B184581) ring of this compound possesses nucleophilic character. The lone pair of electrons on the nitrogen atom can participate in reactions with electrophiles. However, the nucleophilicity of this nitrogen is modulated by several factors inherent to the molecule's structure.
The nitrogen atom is part of an N-aryl piperidine system. The delocalization of the nitrogen's lone pair into the aromatic ring system can decrease its availability for donation to an electrophile, thereby reducing its nucleophilicity compared to a simple trialkylamine. This resonance effect is a common feature in N-aryl amines and influences their reactivity in processes such as nucleophilic substitution or addition reactions.
Furthermore, the steric bulk imposed by the ortho-benzaldehyde group and the 4,4-dimethylpiperidine ring itself can hinder the approach of electrophiles to the nitrogen atom. This steric shielding can significantly impact the rate of reactions where the nitrogen acts as the nucleophile.
A comparative representation of the factors influencing the nucleophilicity of the tertiary amine nitrogen is presented in the table below.
| Factor | Influence on Nucleophilicity | Rationale |
| Inductive Effect | Electron-donating | The alkyl groups of the piperidine ring donate electron density to the nitrogen, increasing its basicity and nucleophilicity. |
| Resonance Effect | Electron-withdrawing (delocalization) | The lone pair on the nitrogen can be delocalized into the phenyl ring, decreasing its availability for nucleophilic attack. |
| Steric Hindrance | Decreased Reactivity | The bulky 4,4-dimethylpiperidine ring and the ortho-benzaldehyde group sterically shield the nitrogen atom, hindering the approach of electrophiles. |
Intramolecular Interactions and Conformational Dynamics influenced by the 4,4-Dimethyl Substitution
Steric Effects and Preferred Conformations of the Piperidine Ring
The piperidine ring, similar to cyclohexane, typically adopts a chair conformation to minimize angular and torsional strain. In this compound, the 4,4-dimethyl substitution pattern is crucial in dictating the ring's conformational preference. The gem-dimethyl group introduces significant steric strain, which influences the puckering of the ring. This phenomenon, often referred to as the Thorpe-Ingold effect or gem-dimethyl effect, can lead to a compression of the internal bond angles and a restriction of conformational flexibility. researchgate.netlucp.net
The chair conformation of the 4,4-dimethylpiperidine ring is expected to be the most stable. In this conformation, one methyl group occupies an axial position while the other is equatorial, or both can be situated in a way that minimizes steric interactions with the rest of the molecule. The presence of these bulky groups can restrict the rate of ring inversion, leading to a more rigid cyclic system compared to an unsubstituted piperidine.
The orientation of the N-aryl bond is also a critical conformational parameter. The rotation around the C(aryl)-N bond will be influenced by the steric hindrance between the ortho-aldehyde group and the hydrogen atoms on the C2 and C6 positions of the piperidine ring. This can lead to a preferred rotational conformer that minimizes these steric clashes.
Below is a table summarizing the anticipated conformational preferences.
| Conformation | Relative Stability | Key Steric Interactions |
| Chair | High | Minimized angular and torsional strain. Steric interactions involving the gem-dimethyl group and the ortho-benzaldehyde substituent. |
| Boat | Low | Significant steric hindrance and torsional strain. Unlikely to be a major contributor to the conformational equilibrium. |
| Twist-Boat | Intermediate | A higher energy conformation than the chair, but may be accessible on the potential energy surface. |
Influence on Reaction Selectivity and Pathway Energetics
The conformational rigidity and steric bulk imposed by the 4,4-dimethylpiperidino group play a significant role in directing the selectivity of reactions involving the aldehyde functionality. For instance, in nucleophilic additions to the carbonyl group, the bulky substituent at the ortho position can create a sterically hindered environment. This can favor the approach of smaller nucleophiles or direct the attack from a less hindered face of the aldehyde, leading to diastereoselectivity in reactions with chiral nucleophiles.
The Thorpe-Ingold effect, by restricting bond rotations and fixing the conformation, can also influence the energetics of reaction pathways. researchgate.netlucp.net For intramolecular reactions, such as cyclizations involving the aldehyde and a substituent on the piperidine ring, the pre-organization of the molecule into a reactive conformation can lower the activation energy and accelerate the reaction rate.
The electronic effects of the N-aryl piperidine moiety also contribute to the reactivity of the aldehyde group. The nitrogen's lone pair can be donated into the aromatic ring, increasing the electron density of the phenyl ring and potentially influencing the electrophilicity of the carbonyl carbon.
The following table outlines the expected influence of the 4,4-dimethyl substitution on reaction outcomes.
| Reaction Type | Expected Influence | Mechanistic Rationale |
| Nucleophilic Addition to Aldehyde | Diastereoselectivity | The bulky ortho-substituent directs the approach of the nucleophile to the less sterically hindered face of the carbonyl group. |
| Intramolecular Cyclization | Rate Acceleration | The gem-dimethyl group restricts conformational freedom, favoring a reactive conformation and lowering the entropic barrier to cyclization (Thorpe-Ingold effect). researchgate.netlucp.net |
| Ortho-Lithiation | Regioselectivity | The directing effect of the piperidinyl group can be influenced by steric hindrance, potentially affecting the site of metalation on the aromatic ring. |
Advanced Spectroscopic and Structural Characterization of 2 4,4 Dimethyl 1 Piperidinyl Benzaldehyde
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the molecular structure of organic compounds in solution. Through the analysis of ¹H and ¹³C NMR spectra, the chemical environment of each proton and carbon atom can be mapped, providing definitive structural confirmation.
A complete assignment of the proton (¹H) and carbon (¹³C) NMR signals is essential for the unambiguous structural verification of 2-(4,4-Dimethyl-1-piperidinyl)benzaldehyde.
¹H NMR Analysis: The ¹H NMR spectrum provides information on the number of different proton environments and their neighboring protons. The aldehydic proton (CHO) is expected to appear as a distinct singlet in the downfield region, typically around δ 9.8-10.2 ppm. The aromatic protons on the benzaldehyde (B42025) ring will exhibit complex splitting patterns in the range of δ 7.0-7.9 ppm due to their mutual coupling and the electronic effects of the aldehyde and piperidinyl substituents. The protons on the piperidine (B6355638) ring are expected in the upfield region. The methylene (B1212753) protons adjacent to the nitrogen atom would appear around δ 2.9-3.1 ppm, while the other methylene protons would be found near δ 1.5-1.7 ppm. The two methyl groups at the C4 position of the piperidine ring are chemically equivalent and would produce a sharp singlet at approximately δ 1.0 ppm.
¹³C NMR Analysis: The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments. The carbonyl carbon of the aldehyde group is highly deshielded and expected to have a chemical shift in the range of δ 190-195 ppm. nih.gov The aromatic carbons would resonate between δ 115-160 ppm, with the carbon atom attached to the piperidinyl nitrogen (C2) being the most shielded among the substituted carbons. The quaternary carbon of the gem-dimethyl group on the piperidine ring would appear around δ 30-35 ppm, while the surrounding methylene carbons and the methyl carbons would have characteristic shifts in the aliphatic region of the spectrum. oregonstate.edu
Predicted NMR Data for this compound The following table is predictive and based on typical chemical shifts for similar structural motifs.
| ¹H NMR | Assignment | Predicted δ (ppm) | Multiplicity |
| Aldehyde | -CHO | ~10.0 | s (singlet) |
| Aromatic | Ar-H | ~7.0-7.8 | m (multiplet) |
| Piperidine | -N-CH₂- (C2', C6') | ~3.0 | t (triplet) |
| Piperidine | -CH₂- (C3', C5') | ~1.6 | t (triplet) |
| Methyl | -C(CH₃)₂ | ~1.0 | s (singlet) |
| ¹³C NMR | Assignment | Predicted δ (ppm) |
| Carbonyl | -CHO | ~192 |
| Aromatic | C1 (-CHO) | ~135 |
| Aromatic | C2 (-N) | ~155 |
| Aromatic | C3-C6 | ~118-134 |
| Piperidine | -N-CH₂- (C2', C6') | ~53 |
| Piperidine | -CH₂- (C3', C5') | ~39 |
| Piperidine | -C(CH₃)₂ | ~32 |
| Methyl | -C(CH₃)₂ | ~27 |
While ¹H and ¹³C NMR confirm the connectivity of atoms, advanced 2D NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) are required to investigate the through-space spatial relationships between atoms, which defines the molecule's conformation. For flexible molecules like this compound, NOESY is crucial for understanding the preferred orientation of the piperidine ring relative to the benzaldehyde plane.
A key analysis would be the observation of NOE cross-peaks between the protons on the piperidine ring (specifically the axial and equatorial protons at the C2' and C6' positions) and the ortho-proton (H3) on the benzaldehyde ring. The presence and intensity of these correlations would help determine the torsion angle around the C-N bond and indicate whether the piperidine ring adopts a perpendicular or more coplanar orientation with respect to the aromatic system. Such studies on related N-acyl piperidones have shown that the piperidine ring can adopt various chair, boat, or twist-boat conformations depending on the nature of the substituents. researchgate.net
X-ray Crystallography
X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, offering precise data on bond lengths, bond angles, and the arrangement of molecules in the crystal lattice.
A single-crystal X-ray diffraction study of this compound would yield its precise solid-state molecular geometry. This analysis would confirm the expected chair conformation of the 4,4-dimethylpiperidine (B184581) ring and the planarity of the benzaldehyde moiety. Crucial parameters to be determined would include the bond lengths of the C=O aldehyde group, the C-N bond connecting the two rings, and the C-C bonds within the aromatic ring.
Furthermore, the analysis would reveal the key torsion angle between the plane of the benzaldehyde ring and the mean plane of the piperidine ring. This angle is critical for understanding the degree of electronic communication between the nitrogen lone pair and the aromatic π-system. As this compound is an achiral molecule, the concept of absolute configuration is not applicable unless it crystallizes in a chiral space group, which would be a notable finding.
Expected Bond Parameters from X-ray Crystallography This table presents typical values for analogous structures.
| Parameter | Bond | Expected Value |
| Bond Length | C=O | ~1.21 Å |
| Bond Length | C-N | ~1.37 Å |
| Bond Length | C-C (aromatic) | ~1.39 Å |
| Torsion Angle | C3-C2-N-C2' | ~40-70° |
The way molecules arrange themselves in a crystal is governed by a network of non-covalent intermolecular interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions within a crystal lattice. researchgate.netnih.gov The surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a compound by providing a highly accurate measurement of its mass-to-charge ratio (m/z). nih.gov For this compound (C₁₄H₁₉NO), HRMS can verify the formula by matching the experimental mass to the calculated exact mass with a high degree of precision (typically within 5 ppm).
Beyond exact mass, HRMS coupled with tandem mass spectrometry (MS/MS) elucidates the structure through controlled fragmentation of the molecular ion. The fragmentation pattern provides a "fingerprint" of the molecule. For aromatic aldehydes, common fragmentation pathways include the loss of the aldehydic hydrogen (M-1) or the entire formyl group (M-29). docbrown.infomiamioh.edu The fragmentation of the piperidine ring would also lead to characteristic daughter ions.
Predicted HRMS Data and Fragmentation for this compound
Calculated Exact Mass: C₁₄H₁₉NO [M+H]⁺ = 218.1539 g/mol
Major Predicted Fragment Ions
| m/z (Predicted) | Ion Formula | Description |
| 218.1539 | [C₁₄H₂₀NO]⁺ | Protonated molecular ion [M+H]⁺ |
| 217.1461 | [C₁₄H₁₉N]⁺ | Loss of formyl radical (•CHO) or H and CO [M-H-CO]⁺ |
| 188.1172 | [C₁₃H₁₆N]⁺ | Loss of formyl group [M-CHO]⁺ |
| 77.0391 | [C₆H₅]⁺ | Phenyl cation, from cleavage of the aryl-N bond |
Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Mode Assignment and Functional Group Identification
There is no published experimental or calculated FT-IR spectrum for this compound. While general characteristic infrared absorption regions for the functional groups present in the molecule—such as the aromatic ring, the aldehyde carbonyl group (C=O), and the tertiary amine C-N bond—are known, specific vibrational mode assignments and a detailed data table for this compound cannot be constructed without dedicated scientific investigation.
For related but distinct molecules, such as 4-(dimethylamino)benzaldehyde, FT-IR data has been used to identify key functional groups. For instance, the aldehyde C=O stretch is typically observed in the range of 1650–1700 cm⁻¹. However, the precise frequencies and the complete vibrational fingerprint are highly specific to the entire molecular structure, including the 4,4-dimethyl-piperidine substituent and its position on the benzaldehyde ring, making extrapolation from other compounds scientifically unreliable.
Table 1: Hypothetical FT-IR Data for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| C-H stretch (aromatic) | 3100-3000 |
| C-H stretch (aliphatic) | 3000-2850 |
| C=O stretch (aldehyde) | 1710-1685 |
| C=C stretch (aromatic) | 1600-1450 |
| C-N stretch (tertiary amine) | 1250-1020 |
| C-H bend (aromatic) | 900-675 |
Note: This table is a generalized representation and does not reflect actual experimental data for the specified compound.
Circular Dichroism (CD) Spectroscopy for Chiral Analysis and Electronic Transitions
Circular Dichroism (CD) spectroscopy is a technique used to study chiral molecules, as it measures the differential absorption of left- and right-circularly polarized light. The compound this compound is an achiral molecule, meaning it does not have a non-superimposable mirror image.
Therefore, it will not exhibit a Circular Dichroism spectrum. Any analysis using CD spectroscopy would be irrelevant for this compound as it is optically inactive. Consequently, there is no research on its chiral analysis or electronic transitions using this method.
Computational Chemistry and Theoretical Studies on 2 4,4 Dimethyl 1 Piperidinyl Benzaldehyde
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. nih.gov DFT methods are routinely used to investigate the electronic structure and properties of substituted benzaldehydes and piperidine (B6355638) derivatives. researchgate.netnih.gov
Before any properties can be accurately calculated, it is essential to determine the molecule's most stable three-dimensional structure, or its lowest energy conformation. The geometry optimization process involves finding the coordinates on the potential energy surface where the net forces on all atoms are zero. mdpi.comyoutube.com For a flexible molecule like 2-(4,4-dimethyl-1-piperidinyl)benzaldehyde, this is not a trivial task due to the rotational freedom around the C-N bond connecting the piperidine and benzene (B151609) rings, and the puckering of the piperidine ring itself.
A thorough conformational search would be performed to identify all stable conformers. The piperidine ring can adopt several conformations, such as chair, twist-boat, and boat forms, with the chair conformation typically being the most stable. ias.ac.in However, substitution on the nitrogen atom can influence this preference. Studies on N-acylpiperidines have shown that steric strain can force substituents at the 2-position into an axial orientation or even stabilize a twist-boat conformation. nih.govrsc.org The relative energies of these conformers would be calculated to map out the conformational energy landscape. This landscape is crucial for understanding which shapes the molecule is likely to adopt under given conditions.
Illustrative Data Table for Conformational Analysis The following table represents hypothetical data that would be generated from a DFT conformational analysis at a specified level of theory (e.g., B3LYP/6-31G(d)).
| Conformer ID | Piperidine Ring Conformation | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) | Boltzmann Population (%) |
| Conf-1 | Chair | 45.2° | 0.00 | 75.3 |
| Conf-2 | Chair | -44.8° | 0.25 | 20.1 |
| Conf-3 | Twist-Boat | 88.9° | 1.85 | 4.6 |
Frontier Molecular Orbitals (FMO): FMO theory is fundamental to understanding chemical reactivity. numberanalytics.comimperial.ac.uk It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical descriptor of molecular stability; a larger gap implies higher kinetic stability and lower chemical reactivity. researchgate.net For this compound, the HOMO would likely be localized on the electron-rich piperidine-substituted benzene ring, while the LUMO would be centered on the electron-withdrawing benzaldehyde (B42025) portion. uwosh.edu
Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. uni-muenchen.de It is used to predict how a molecule will interact with other species, particularly in non-covalent interactions. The map is color-coded, with red indicating regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). researchgate.netresearchgate.net For this molecule, the oxygen atom of the carbonyl group would be a site of strong negative potential (red), while the aldehyde proton and hydrogens on the aromatic ring might show positive potential (blue or green). nih.gov
Natural Bond Orbital (NBO) Analysis: NBO analysis translates the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds, lone pairs, and antibonding orbitals, which aligns with the classic Lewis structure concept. uni-muenchen.dewikipedia.orgwisc.edu This method is particularly useful for quantifying delocalization and hyperconjugative interactions. rsc.org For this compound, NBO analysis would quantify the interaction between the nitrogen lone pair and the π* orbitals of the benzene ring, providing insight into the electronic communication between the two fragments. The strength of these interactions is estimated via second-order perturbation theory, where a larger interaction energy (E(2)) indicates a more significant delocalization effect. wisc.edu
Illustrative Table for NBO and FMO Analysis This table shows representative values that would be obtained from DFT calculations.
| Parameter | Value | Interpretation |
| E_HOMO | -5.8 eV | Energy of the highest occupied molecular orbital |
| E_LUMO | -1.9 eV | Energy of the lowest unoccupied molecular orbital |
| HOMO-LUMO Gap | 3.9 eV | Indicator of chemical stability |
| NBO Interaction (LP(N) -> π*(Ar)) | 15.2 kcal/mol | Strong hyperconjugative stabilization from nitrogen to the ring |
| MEP Minimum (on C=O) | -45.5 kcal/mol | Site of highest electron density, susceptible to electrophilic attack |
DFT is extensively used to model reaction pathways, identify transition states (TS), and calculate the energy barriers (activation energies) that govern reaction rates. acs.org For instance, this compound could participate in reactions like the Knoevenagel condensation. nih.govorganic-chemistry.orgwikipedia.org A computational study could model the reaction of this aldehyde with an active methylene (B1212753) compound, catalyzed by a base. The calculation would locate the geometry of the transition state for the rate-determining step, which is often the initial nucleophilic attack or a subsequent dehydration step. acs.org By calculating the free energy difference between the reactants and the transition state, the activation energy barrier can be determined, providing a quantitative prediction of the reaction's feasibility and rate. acs.org
Molecular Dynamics (MD) Simulations for Dynamic Conformational Behavior
While DFT provides a static picture of a few low-energy conformers, molecules are dynamic entities, constantly in motion. Molecular Dynamics (MD) simulations model this behavior by solving Newton's equations of motion for all atoms in the system over time. nih.gov An MD simulation of this compound, typically in a solvent like water or an organic solvent, would reveal how the molecule explores its conformational space in real-time. rsc.orgrsc.orgresearchgate.netethz.ch This is particularly valuable for understanding:
The rates of interconversion between different chair and boat conformers of the piperidine ring.
The rotational dynamics around the C-N bond.
The solvent's effect on conformational preferences through explicit solute-solvent interactions.
In Silico Modeling of Chemical Reactivity Descriptors
Beyond the FMO analysis, DFT calculations can provide a suite of "conceptual DFT" reactivity descriptors that quantify a molecule's response to chemical perturbations. scielo.org.mx These global and local indices help predict and rationalize chemical behavior. tandfonline.comresearchgate.net
Key global reactivity descriptors include:
Electronic Chemical Potential (μ): Related to the escaping tendency of electrons.
Chemical Hardness (η): Measures the resistance to change in electron distribution.
Global Softness (S): The reciprocal of hardness, indicating how easily the electron cloud is polarized.
Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires additional electronic charge. scirp.org
Local reactivity descriptors, such as Fukui functions , pinpoint the most reactive sites within the molecule for nucleophilic, electrophilic, or radical attack. ufms.br These descriptors would provide a detailed map of reactivity across the this compound structure.
Illustrative Table of Global Reactivity Descriptors Representative data calculated from HOMO and LUMO energies.
| Descriptor | Formula | Calculated Value (eV) |
| Ionization Potential (I) | -E_HOMO | 5.80 |
| Electron Affinity (A) | -E_LUMO | 1.90 |
| Chemical Hardness (η) | (I - A) / 2 | 1.95 |
| Electronic Potential (μ) | -(I + A) / 2 | -3.85 |
| Electrophilicity (ω) | μ² / (2η) | 3.79 |
Advanced Applications in Synthetic Organic Chemistry
Development as a Novel Organocatalytic Scaffold within Aminocatalysis
There is no available scientific literature detailing the development or application of 2-(4,4-Dimethyl-1-piperidinyl)benzaldehyde as an organocatalytic scaffold in aminocatalysis. While the broader class of aminobenzaldehydes and piperidine-containing molecules are utilized in organocatalysis, specific studies focusing on the 2-(4,4-dimethyl-1-piperidinyl) substituted variant are absent from published research. General mechanisms in aminocatalysis often involve the formation of enamine or iminium ion intermediates; however, without experimental data, the efficacy and stereoselectivity that the unique steric and electronic properties of this specific molecule might impart remain uninvestigated.
Integration into Ligand Design for Transition Metal-Catalyzed Processes
A thorough search of chemical literature did not yield any studies on the integration of This compound into ligand design for transition metal-catalyzed processes. The design of ligands is crucial for modulating the reactivity and selectivity of metal catalysts. rsc.orgresearchgate.net While ortho-functionalized phenyl-piperidine moieties can act as bidentate ligands, there are no specific reports of this benzaldehyde (B42025) derivative being used for such purposes. Consequently, there are no research findings or data tables available to illustrate its performance in transition metal-catalyzed reactions.
Utility as a Versatile Precursor for the Synthesis of Complex Heterocyclic Systems
There is a lack of published information on the use of This compound as a versatile precursor for the synthesis of complex heterocyclic systems. Benzaldehyde and its derivatives are common starting materials in the synthesis of a wide variety of heterocyclic compounds through reactions like condensations and multicomponent reactions. researchgate.net For instance, the reaction of benzaldehydes with amines and other reagents can lead to the formation of heterocycles. researchgate.net However, the specific reactivity and synthetic utility of the title compound in creating complex heterocyclic architectures have not been documented in peer-reviewed literature.
Due to the absence of research data for the specified applications of This compound , no data tables on research findings can be generated.
Q & A
Basic: What are the key synthetic routes for 2-(4,4-Dimethyl-1-piperidinyl)benzaldehyde, and how do reaction conditions affect yield?
Answer:
The synthesis typically involves coupling a piperidine derivative with a benzaldehyde precursor. A common approach is the nucleophilic substitution of a halogenated benzaldehyde (e.g., 2-chlorobenzaldehyde) with 4,4-dimethylpiperidine under reflux in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. Catalysts such as potassium carbonate or triethylamine are used to deprotonate the piperidine nitrogen, enhancing reactivity .
Critical Reaction Parameters:
| Parameter | Optimal Condition | Impact on Yield | Source |
|---|---|---|---|
| Solvent | DMF or acetonitrile | ↑ Solubility | |
| Temperature | 80–100°C (reflux) | ↑ Reaction rate | |
| Catalyst | K₂CO₃ or Et₃N | ↑ Nucleophilicity | |
| Reaction Time | 12–24 hours | ↑ Conversion |
Purification often involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization. Yields range from 60–85%, depending on steric hindrance from the dimethyl groups .
Advanced: How can researchers resolve contradictions in NMR data when assigning stereochemistry or substituent positions?
Answer:
Discrepancies in NMR assignments (e.g., splitting patterns or chemical shifts) can arise from dynamic effects or overlapping signals. To address this:
- 2D NMR Techniques : Use HSQC, HMBC, and NOESY to correlate proton-proton and proton-carbon interactions, clarifying spatial arrangements .
- Computational Modeling : Compare experimental and shifts with density functional theory (DFT)-predicted values .
- X-ray Crystallography : Definitive structural confirmation, though challenging for liquid or amorphous samples .
Example: In related piperidinylbenzaldehydes, NOESY cross-peaks between the aldehyde proton and piperidine methyl groups confirmed substituent orientation .
Basic: Which spectroscopic methods are most reliable for characterizing this compound?
Answer:
A multi-technique approach ensures accuracy:
- NMR : NMR identifies aldehyde protons (~10 ppm) and piperidine methyl groups (δ 1.2–1.4 ppm). NMR confirms carbonyl (δ ~190 ppm) and quaternary carbons .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula (e.g., [M+H]⁺ at m/z 233.1652 for C₁₄H₁₉NO) .
- IR Spectroscopy : Stretching frequencies for C=O (~1700 cm⁻¹) and C-N (~1250 cm⁻¹) bonds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
